molecular formula C10H12OS B2877592 1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4(5H)-one CAS No. 20892-17-5

1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4(5H)-one

Cat. No.: B2877592
CAS No.: 20892-17-5
M. Wt: 180.27
InChI Key: HYCRZWWNQKLDKT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where a suitable acyl chloride reacts with a thiophene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene or thiophene rings using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.

    Reduction: LiAlH4, ether as solvent, reflux conditions.

    Substitution: Halogens (e.g., Br2), alkylating agents (e.g., CH3I), Lewis acids (e.g., AlCl3), inert atmosphere.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Keto-4,5,6,7-tetrahydrothianaphthene
  • 4-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene
  • 4-Oxo-4,5,6,7-tetrahydrothianaphthene

Uniqueness

1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4(5H)-one is unique due to its specific substitution pattern and structural features, which confer distinct chemical and physical properties. These properties make it a valuable compound for various research and industrial applications, distinguishing it from other similar benzothiophene derivatives.

Properties

IUPAC Name

1,3-dimethyl-6,7-dihydro-5H-2-benzothiophen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c1-6-8-4-3-5-9(11)10(8)7(2)12-6/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCRZWWNQKLDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC(=O)C2=C(S1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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